1-isopropyl-2-methyl-4-nitro-1H-imidazole
Description
Significance of the Imidazole (B134444) Core in Heterocyclic Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, holds a position of profound importance in chemistry. biomedpharmajournal.org First synthesized in 1858, its unique structural and electronic properties have made it a central focus of study. The imidazole core is electron-rich and amphoteric, meaning it can act as both an acid and a base. biomedpharmajournal.org This dual nature, combined with its ability to form various non-covalent interactions like hydrogen bonds, makes it an exceptional building block in both biological and synthetic systems. researchgate.net
This structural versatility is evidenced by its presence in a multitude of essential biological molecules, including the amino acid histidine, purines within nucleic acids, and the neurotransmitter histamine. biomedpharmajournal.orgnih.gov In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" because its framework can be readily modified to interact with a wide array of biological targets, leading to the development of numerous therapeutic agents. researchgate.netnih.gov Its derivatives are known to exhibit a broad spectrum of pharmacological activities. biomedpharmajournal.orgresearchgate.net
General Context of Nitroimidazoles within Organic Synthesis and Advanced Materials
In the realm of organic synthesis, nitroimidazoles are valuable intermediates. The electron-withdrawing nature of the nitro group activates the ring for certain reactions, and the nitro group itself can be chemically transformed, for instance, through reduction to an amine or via nucleophilic substitution, providing pathways to a diverse range of functionalized molecules. acs.orgcapes.gov.br This chemical tractability has made them a subject of intense research, leading to the synthesis of countless derivatives. nih.govacs.org
Beyond their role as synthetic intermediates, nitroimidazoles have garnered interest in the field of advanced materials. Their inherent chemical properties have led to investigations into their use as radiosensitizers in cancer therapy and as hypoxia imaging agents. nih.gov The reductive bioactivation of the nitro group is a key mechanism exploited in these applications. nih.gov
Research Focus: 1-isopropyl-2-methyl-4-nitro-1H-imidazole as a Model Compound for Academic Inquiry
Within the broad family of nitroimidazoles, specific compounds like this compound serve as important models for academic investigation. This particular molecule features a distinct substitution pattern: an isopropyl group at the N-1 position, a methyl group at the C-2 position, and a nitro group at the C-4 position.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 35179-52-3 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C₇H₁₁N₃O₂ | chemicalbook.comguidechem.com |
| Molecular Weight | 169.18 g/mol | chemicalbook.comguidechem.com |
| Boiling Point (Predicted) | 309.3 ± 15.0 °C | chemicalbook.com |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | chemicalbook.com |
The study of this compound allows for a detailed examination of how specific structural features influence molecular properties. The alkyl substituents—isopropyl and methyl—affect the molecule's steric profile and lipophilicity. The synthesis of the related precursor, 1-isopropyl-2-methyl imidazole, has been documented, providing a basis for synthetic strategies. prepchem.com
The placement of the nitro group at the C-4 position is particularly significant. Research into the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles underscores the chemical challenge and importance of precisely controlling substituent placement to achieve desired molecular architectures and properties. researchgate.net By studying a well-defined molecule such as this compound, researchers can systematically investigate fundamental aspects like reaction kinetics, spectroscopic signatures, and crystal packing forces. uow.edu.au These academic inquiries contribute valuable data to the broader understanding of structure-property relationships within the nitroimidazole class, paving the way for the rational design of new molecules with tailored functions.
Properties
IUPAC Name |
2-methyl-4-nitro-1-propan-2-ylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)9-4-7(10(11)12)8-6(9)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJLLYLWZBSRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379364 | |
| Record name | 1-isopropyl-2-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35179-52-3 | |
| Record name | 1-isopropyl-2-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis of 1 Isopropyl 2 Methyl 4 Nitro 1h Imidazole and Its Derivatives
Advanced Spectroscopic Characterization for Structural Confirmation
A combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive confirmation of the molecular structure of 1-isopropyl-2-methyl-4-nitro-1H-imidazole and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. asianpubs.org Both ¹H and ¹³C NMR spectroscopy are instrumental in assigning the regio- and stereochemistry of substituted nitroimidazoles.
In the ¹H NMR spectrum of 1-substituted-2-methyl-4-nitroimidazoles, the chemical shifts of the imidazole (B134444) ring protons are particularly informative. For instance, in a series of 1-n-butyl-2-methyl-4-nitro-1H-imidazole derivatives, the proton on the imidazole ring (C5-H) typically appears as a singlet. asianpubs.org For the 1-sec-butyl isomer, this proton resonates at δ 8.44 ppm, while for the n-butyl isomer, it is observed at δ 8.32 ppm. asianpubs.org The methyl protons at the C2 position of the imidazole ring also present as a singlet, with chemical shifts around δ 2.35-2.36 ppm. asianpubs.org The protons of the N-alkyl substituent exhibit characteristic splitting patterns and chemical shifts that confirm their structure. For example, the methine proton of a sec-butyl group appears as a sextet at δ 4.24-4.18 ppm. asianpubs.org
¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. The chemical shifts of the imidazole ring carbons are sensitive to the substitution pattern. Alkylation at the N1 position significantly influences the chemical shifts of the ring carbons. researchgate.net Studies on the alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole have demonstrated the utility of ¹³C NMR in confirming the regioselectivity of the reaction. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1-Alkyl-2-methyl-4-nitro-1H-imidazoles in DMSO-d₆
| Proton | 1-n-butyl-2-methyl-4-nitro-1H-imidazole asianpubs.org | 1-sec-butyl-2-methyl-4-nitro-1H-imidazole asianpubs.org |
|---|---|---|
| Imidazole C5-H | 8.32 (s) | 8.44 (s) |
| Imidazole C2-CH₃ | 2.35 (s) | 2.36 (s) |
| N-CH₂ (n-butyl) | 3.98-3.95 (t) | - |
| N-CH (sec-butyl) | - | 4.24-4.18 (sextet) |
| Aliphatic CH₃ | 0.90-0.88 (t) | - |
s = singlet, t = triplet, sextet = sextet
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In nitroimidazole derivatives, characteristic absorption bands confirm the presence of the nitro group (NO₂) and the various C-H, C=N, and C-N bonds within the structure.
The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These are generally observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C-H stretching vibrations of the alkyl groups and the imidazole ring are found in the 3100-2850 cm⁻¹ range. The stretching vibrations of the C=N and C-N bonds of the imidazole ring contribute to the fingerprint region of the spectrum, typically between 1600 cm⁻¹ and 1000 cm⁻¹. The specific positions of these bands can be influenced by the substitution pattern on the imidazole ring.
Table 2: Characteristic IR Absorption Bands for Nitroimidazole Derivatives
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| NO₂ | Asymmetric Stretch | 1550 - 1475 |
| NO₂ | Symmetric Stretch | 1360 - 1290 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| C=N (Imidazole) | Stretch | ~1600 - 1450 |
| C-N (Imidazole) | Stretch | ~1300 - 1100 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. Electron ionization (EI) is a common method used to generate ions, which often leads to characteristic fragmentation patterns that can be used to elucidate the structure of the molecule.
For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (169.18 g/mol ). guidechem.comepa.gov The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) and cleavage of the isopropyl group. The fragmentation of the imidazole ring itself can also produce characteristic ions. Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition of the molecule.
X-ray Crystallography for Solid-State Structure Determination
Analysis of Molecular Conformation, Planarity, and Dihedral Angles
In the case of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, the methyl-nitro-1H-imidazole core is largely planar. nih.gov The nitro group is often slightly twisted out of the plane of the imidazole ring. For example, in the aforementioned derivative, the dihedral angles between the nitro group and the imidazole ring are 2.75 (13)° and 5.64 (6)° for the two independent molecules in the asymmetric unit. nih.gov The conformation of the N1-substituent relative to the imidazole ring is a key structural feature. In derivatives with a phenyl group at the N1 position, the dihedral angle between the imidazole and phenyl rings is a significant conformational parameter. For instance, in 1-(4'-nitrophenyl)-2-methyl-4-nitroimidazole, this dihedral angle is 57.89 (7)°. researchgate.net
Table 3: Selected Dihedral Angles (°) from X-ray Crystallographic Data of Nitroimidazole Derivatives
| Derivative | Rings/Groups Involved | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole (Molecule A) | Nitro group & Imidazole ring | 2.75 (13) | nih.gov |
| 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole (Molecule B) | Nitro group & Imidazole ring | 5.64 (6) | nih.gov |
| 1-(4'-nitrophenyl)-2-methyl-4-nitroimidazole | Imidazole ring & Benzene ring | 57.89 (7) | researchgate.net |
| 4-nitro-1-phenylimidazole | Benzene ring & Imidazole ring | 26.78 (5) | uow.edu.au |
Investigation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The packing of molecules in the crystal lattice is governed by various intermolecular interactions, including hydrogen bonds and π-π stacking. While this compound lacks traditional hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds can play a significant role in stabilizing the crystal structure. nih.govresearchgate.net
Table 4: Examples of Intermolecular Interactions in Nitroimidazole Derivatives
| Derivative | Interaction Type | Description | Reference |
|---|---|---|---|
| 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole | C-H···O, C-H···N | Connects molecules into dimers and layers | nih.gov |
| 1-(4'-nitrophenyl)-2-methyl-4-nitroimidazole | C-H···O, C-H···N | Forms centrosymmetric dimers and rows | researchgate.net |
| 1-phenyl-4-nitro-5-methylimidazole | π-π stacking, C-H···O, C-H···N | Stacks of molecules connected by hydrogen bonds | researchgate.net |
Computational and Theoretical Investigations of 1 Isopropyl 2 Methyl 4 Nitro 1h Imidazole
Quantum Chemical Calculations for Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
In studies of various nitroimidazole compounds, the HOMO is typically distributed over the imidazole (B134444) ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, is often localized on the nitro group and the imidazole ring, signifying the sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net
| Molecular Orbital | General Location in 4-Nitroimidazoles | Implication for Reactivity |
| HOMO | Imidazole Ring | Susceptible to electrophilic attack |
| LUMO | Nitro Group & Imidazole Ring | Susceptible to nucleophilic attack |
Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic reactions. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For nitroimidazole derivatives, the most negative potential is consistently located around the oxygen atoms of the nitro group, making this a primary site for interaction with electrophiles or for hydrogen bonding. nih.gov The regions of positive potential are generally found around the hydrogen atoms of the imidazole ring and the alkyl substituents. nih.gov
Mechanistic Insights from Computational Modeling of Reaction Pathways
Computational modeling can provide detailed mechanistic insights into the chemical reactions involving nitroimidazoles. While specific reaction pathway modeling for 1-isopropyl-2-methyl-4-nitro-1H-imidazole is not extensively documented, studies on similar nitro-containing heterocyclic compounds offer a framework for understanding potential mechanisms. For example, computational studies on the cycloaddition reactions of nitro-substituted compounds have elucidated the role of thermodynamics and kinetics in determining product formation. mdpi.com
Such studies often involve locating transition states and calculating activation energies to determine the most favorable reaction pathways. For nitroimidazoles, these models can shed light on mechanisms of action, such as their bioreduction, which is often a key step in their biological activity. The reduction of the nitro group is a critical activation step for many nitroimidazole-based compounds.
Conformational Analysis and Energetics of Imidazole Derivatives
The three-dimensional conformation of a molecule plays a significant role in its biological activity and physical properties. Conformational analysis of imidazole derivatives reveals the preferred spatial arrangements of the substituents on the imidazole ring.
Crystal structure analyses of related 2-methyl-4-nitroimidazole compounds show that the imidazole core is largely planar. nih.govresearchgate.net The substituents, such as the isopropyl group in this compound, will have specific torsional angles relative to the imidazole ring that are energetically favorable. For instance, in a study of a similar compound, the nitro group was found to be slightly twisted out of the plane of the imidazole ring. nih.gov
The presence of various substituents can lead to different stable conformations with distinct energy levels. Computational methods can be used to calculate the relative energies of these conformers and identify the most stable structures. This information is vital for understanding how the molecule might interact with biological targets. Conformational analysis of related antitubercular nitroimidazoles has revealed that different compounds can share similar energetically accessible conformations in solution. researchgate.net
Chemical Reactivity and Transformation Studies of 1 Isopropyl 2 Methyl 4 Nitro 1h Imidazole
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Core
The imidazole ring can theoretically undergo both electrophilic and nucleophilic substitution. However, the presence of a strongly deactivating nitro group makes electrophilic substitution reactions on the 4-nitroimidazole (B12731) ring challenging. Conversely, the electron-deficient nature imparted by the nitro group makes the imidazole core susceptible to nucleophilic attack. acs.orgacs.org
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for nitroimidazoles. acs.orgacs.org Studies have shown that the nitro group itself can act as a leaving group (nucleofuge) when the aromatic ring is attacked by a potent nucleophile. nih.govrsc.org This reactivity is particularly enhanced in nitroimidazoles compared to other nitroaromatic compounds that often require multiple nitro groups for activation. rsc.org For instance, catalyst-free nucleophilic substitution of the nitro group on nitroimidazoles has been successfully achieved using carbon nucleophiles (derived from 1,3-dicarbonyl compounds) in water, highlighting a green chemistry approach to forming new carbon-carbon bonds. nih.govrsc.org
While direct substitution on the carbon atoms of the imidazole ring is a key reaction type, the nitrogen atoms of the imidazole ring also exhibit nucleophilic character, leading to reactions like alkylation.
Influence of the Nitro Group and Alkyl Substituents on Reaction Pathways and Selectivity
The regioselectivity and rate of substitution reactions on the imidazole core are significantly influenced by the electronic and steric effects of the nitro and alkyl groups.
Influence of the Nitro Group: The nitro group is a powerful electron-withdrawing group (EWG) due to both resonance and inductive effects. scientific.netresearchgate.net This has several consequences:
It decreases the electron density of the imidazole ring, deactivating it towards electrophilic attack.
It acidifies the N-H proton in non-N-substituted imidazoles, influencing pKa values. For example, 4(5)-nitroimidazole has a pKa of 9.30, which is significantly lower than that of imidazole itself (pKa = 14.5). nih.gov
It activates the imidazole ring for nucleophilic aromatic substitution (SNAr), primarily by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. acs.orgnih.gov The C4 position, where the nitro group is located, becomes a prime target for nucleophilic attack, often leading to the displacement of the nitro group. nih.gov
Influence of Alkyl Substituents: The 1-isopropyl and 2-methyl groups are electron-donating groups (EDGs) through an inductive effect.
The 1-isopropyl group, being bulkier, can exert a significant steric effect. This steric hindrance can direct incoming reagents away from the N1 and C2 positions. In N-alkylation reactions of 2-methyl-5-nitroimidazole (B138375), the steric effect of the nitro group has been observed to direct alkylation to the N-3 position. A similar, though potentially less pronounced, steric influence from the 2-methyl and 1-isopropyl groups would be expected in other reactions.
The combination of these groups leads to a specific reactivity profile. For instance, in the N-alkylation of 4-nitroimidazole, the reaction favors the N-1 position. The presence of the isopropyl group at N-1 in the target molecule is a result of such a regioselective synthesis. researchgate.net
The table below summarizes the expected influence of the substituents on the reactivity of the imidazole core.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Isopropyl | 1 | Electron-donating (inductive), Steric hindrance | Directs incoming reagents, influences rotational barriers. |
| Methyl | 2 | Electron-donating (inductive) | Slightly increases ring electron density. |
| Nitro | 4 | Electron-withdrawing (resonance & inductive) | Strongly deactivates ring to electrophiles; Activates ring to nucleophiles, especially at C4. scientific.netnih.gov |
Rearrangement Reactions and Degradation Pathways of Nitroimidazoles
The degradation of nitroimidazoles is a critical aspect of their biological activity and environmental fate. The primary degradation pathway involves the reduction of the nitro group. nih.gov This process is often a prerequisite for their biological action, as nitroimidazoles are typically pro-drugs that require reductive bioactivation. nih.gov
Under hypoxic (low oxygen) conditions, the nitro group can be reduced sequentially to form a nitroso derivative, a hydroxylamine (B1172632), and finally an amine. The intermediate species, particularly the nitroso and hydroxylamine derivatives, are highly reactive. nih.gov The reduction process can generate radical anions (R-NO₂⁻) which are believed to interact with cellular macromolecules. nih.gov
While specific rearrangement reactions for 1-isopropyl-2-methyl-4-nitro-1H-imidazole are not extensively documented in the provided context, the reactive intermediates formed during nitro group reduction can potentially undergo further transformations and rearrangements.
Specific Reactions Involving the Nitro Group and Imidazole Nitrogen Atoms
Reactions of the Nitro Group: The most significant reaction involving the nitro group on the imidazole ring is its reduction and its displacement via nucleophilic aromatic substitution.
Nucleophilic Displacement: As detailed in section 5.1, the nitro group is a surprisingly good leaving group in nucleophilic substitution reactions on the imidazole ring. acs.orgnih.gov This reaction is facilitated by the ability of the imidazole ring to stabilize the transition state and the lability of the C-NO₂ bond under nucleophilic attack. nih.gov The reaction proceeds by attack of a nucleophile at the C4 position, leading to the formation of a new bond and the expulsion of a nitrite (B80452) ion (NO₂⁻). acs.orgacs.org
Reduction: The nitro group can be chemically reduced to an amino group using various reducing agents, such as sodium borohydride (B1222165) in the presence of thiols. This transformation is fundamental to the molecule's mechanism of action in biological systems where enzymatic nitroreductases catalyze the reaction. nih.gov
Reactions of the Imidazole Nitrogen Atoms: The imidazole ring contains two nitrogen atoms. In this compound, the N-1 position is substituted with an isopropyl group. The remaining sp²-hybridized nitrogen at the N-3 position possesses a lone pair of electrons, making it a nucleophilic and basic center. nih.gov
Alkylation and Acylation: The N-3 nitrogen can react with electrophiles. For example, it can be alkylated or acylated, although the electron-withdrawing effect of the nitro group reduces its nucleophilicity compared to imidazole itself. Studies on the alkylation of 4-nitroimidazole and 2-methyl-5-nitroimidazole demonstrate that N-alkylation is a key synthetic route, with regioselectivity being highly dependent on the substitution pattern and reaction conditions. researchgate.net
The table below provides examples of reactions involving the nitro group and imidazole nitrogens in related nitroimidazole compounds.
| Reaction Type | Reagents & Conditions | Product Type | Reference |
| Nucleophilic Displacement of NO₂ | Carbon nucleophiles (e.g., from 1,3-dicarbonyls), water | C-C bond formation at the C4 position | nih.gov |
| N-Alkylation of 4-nitroimidazole | Alkylating agents (e.g., benzyl (B1604629) bromide), K₂CO₃, Acetonitrile (B52724), 60°C | N-1 and N-3 alkylated imidazoles | |
| N-Alkylation of 2-methyl-5-nitroimidazole | Alkylating agents, Base (e.g., KOH), Solvent (e.g., DMSO) | Predominantly N-3 alkylated product |
Synthesis and Characterization of Novel Derivatives and Analogs of 1 Isopropyl 2 Methyl 4 Nitro 1h Imidazole
Strategic Modifications at the N-1 Position: Alkyl and Aryl Substitutions
Alkyl Substitutions:
N-alkylation of the imidazole (B134444) core, specifically 2-methyl-4(5)-nitroimidazole, is a common strategy to introduce diverse functional groups. google.com The regioselectivity of this reaction is a critical aspect, with studies showing that the alkylation of 4-nitroimidazole (B12731) favors the N-1 position, while the alkylation of 2-methyl-5-nitroimidazole (B138375) can lead to N-3 substitution due to the steric hindrance of the nitro group. nih.gov
A variety of alkylating agents can be employed under different reaction conditions to achieve N-alkylation. The choice of base, solvent, and temperature plays a crucial role in the reaction's efficiency and regioselectivity. For instance, the use of potassium carbonate (K2CO3) as a base in acetonitrile (B52724) at elevated temperatures (e.g., 60°C) has been shown to provide good yields of N-alkylated imidazoles. humanjournals.comnih.gov In some cases, N-alkylation can be achieved at room temperature, though often with lower yields. humanjournals.com The use of solvents like DMSO or DMF with bases such as potassium hydroxide (B78521) or K2CO3 is also a common practice. nih.gov
The introduction of functionalized alkyl chains is also a key strategy. For example, derivatives of secnidazole (B1681708), which has a 1-(2-hydroxypropyl) substituent, have been synthesized by esterifying the hydroxyl group, thereby introducing a range of different functionalities. nih.gov
Table 1: Conditions for N-Alkylation of Nitroimidazoles
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
| 4-nitroimidazole | Various alkyl halides | K2CO3 | Acetonitrile | 60°C | 66-85% | humanjournals.comnih.gov |
| 5-nitroimidazole | Ethyl bromoacetate | K2CO3 | Acetonitrile | 60°C | 96% | nih.gov |
| 4/5-nitroimidazole | Various alkyl halides | KOH or K2CO3 | DMSO or DMF | Room Temp | Low | humanjournals.comnih.gov |
| 2-methylimidazole (B133640) | Trityl chloride | TEA | Toluene (B28343) | Reflux | 82% | nih.gov |
Aryl Substitutions:
The introduction of aryl groups at the N-1 position is another important modification. One effective method for N-arylation involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. biosynth.com This reaction allows for the formation of a C-N bond between the imidazole nitrogen and an aryl group, typically from an arylboronic acid.
Another approach involves the reaction of 2-methyl-4-nitroimidazole with substituted trityl chlorides in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as toluene under reflux conditions. nih.gov
Functionalization of the Imidazole Ring at C-2 and C-5 Positions
Modifications at the C-2 and C-5 positions of the imidazole ring offer another avenue for creating structural diversity and modulating the properties of the parent compound.
Functionalization at the C-2 Position:
The 2-methyl group can be a site for further functionalization. One approach is the oxidation of the methyl group to an aldehyde. For instance, 2-methyl-5-nitroimidazol-1-yl-acetaldehyde has been synthesized from metronidazole (B1676534) using a modified Swern oxidation. nih.gov However, this transformation can be challenging, as other oxidizing agents like chromic acid often lead to the formation of the corresponding carboxylic acid. nih.gov
Another strategy involves the conversion of the 2-methyl group into a more reactive handle, such as a 2-chloromethyl group. This intermediate can then be used to introduce other functionalities. For example, 2-chloromethyl-1-methyl-5-nitro-1H-imidazole has been used as a starting material for the synthesis of new sulfones in the 5-nitroimidazole series. nih.gov
Functionalization at the C-5 Position:
The C-5 position of the imidazole ring is also amenable to various modifications. A powerful method for introducing aryl groups at this position is the Suzuki coupling reaction. humanjournals.comicm.edu.pl This palladium-catalyzed reaction typically involves the coupling of a 5-halo-nitroimidazole derivative (e.g., 5-chloro-1-methyl-4-nitroimidazole) with an arylboronic acid. icm.edu.pljocpr.com The reaction is often carried out in water at elevated temperatures, using a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) and a base such as potassium carbonate. icm.edu.pljocpr.com The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can enhance the reaction rate. icm.edu.pl
Beyond arylation, other functional groups can be introduced at the C-5 position. For example, C-amination of 1-methyl-4-nitroimidazole (B145534) can be achieved to produce 5-amino-1-methyl-4-nitroimidazole. patsnap.com Furthermore, new 5-alkylsulfanyl and 5-(4-arylsulfonyl)piperazinyl-4-nitroimidazole derivatives have been synthesized, demonstrating the versatility of functionalization at this position. patsnap.com
Table 2: C-5 Arylation of Nitroimidazoles via Suzuki Coupling
| Imidazole Substrate | Arylboronic Acid | Catalyst | Base | Solvent/Temp | Yield | Reference |
| 5-chloro-1-methyl-4-nitroimidazole | Phenylboronic acid | Pd(PPh3)2Cl2 | K2CO3 | Water / 75-80°C | 70% | icm.edu.pl |
| 5-chloro-1-methyl-4-nitroimidazole | 4-Methylphenylboronic acid | Pd(PPh3)2Cl2 | K2CO3 | Water / 75-80°C | 65% | icm.edu.pl |
| 5-chloro-1-methyl-4-nitroimidazole | 4-Methoxyphenylboronic acid | Pd(PPh3)2Cl2 | K2CO3 | Water / 75-80°C | 75% | icm.edu.pl |
Strategies for Incorporating Additional Heterocyclic Moieties into Nitroimidazole Scaffolds
The incorporation of additional heterocyclic rings into the nitroimidazole scaffold can lead to hybrid molecules with potentially synergistic or novel biological activities. Various strategies have been developed to achieve this, often by linking the heterocycles through the N-1 or C-2 positions of the imidazole ring.
One common approach is to synthesize a nitroimidazole derivative with a reactive functional group that can then be used to couple with another heterocycle. For example, a series of secnidazole analogs bearing an oxadiazole scaffold were synthesized. icm.edu.pl In this work, the nitroimidazole moiety was linked to the 1,3,4-oxadiazole (B1194373) ring via a methylene (B1212753) bridge. icm.edu.pl
Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, has emerged as a powerful tool for linking nitroimidazoles to other heterocycles. This strategy was used to synthesize 1,4-disubstituted-1,2,3-triazole analogues of benznidazole (B1666585), where the amide group of benznidazole was replaced by a triazole ring. nih.gov
Nitroimidazole-derived oxazolidinones have also been synthesized. google.com These compounds feature an oxazolidinone ring attached to the nitroimidazole core, often through an N-alkylation reaction. google.com
Furthermore, fused bicyclic systems containing a nitroimidazole ring have been developed. For instance, nitroimidazo[2,1-b] icm.edu.plresearchgate.netoxazines are a class of compounds that have been extensively studied. mdpi.com The synthesis of these fused systems often involves intramolecular cyclization reactions. nih.gov For example, optically active bicyclic nitroimidazole derivatives have been prepared where a six-membered ring is fused to the N-1 and C-5 atoms of the nitroimidazole moiety. nih.gov
Table 3: Examples of Nitroimidazole-Heterocycle Hybrids
| Nitroimidazole Core | Linked Heterocycle | Linkage Strategy | Reference |
| Secnidazole | 1,3,4-Oxadiazole | Methylene bridge | icm.edu.pl |
| 2-Nitroimidazole (B3424786) | 1,2,3-Triazole | Click chemistry | nih.gov |
| Nitroimidazole | Oxazolidinone | N-alkylation | google.com |
| Nitroimidazole | Thiazole | Various coupling methods | nih.gov |
| Nitroimidazole | Imidazo[2,1-b] icm.edu.plresearchgate.netoxazine | Fused ring system | mdpi.com |
Synthesis of Poly-nitroimidazoles and Bis-imidazoles
The synthesis of molecules containing multiple nitro groups or more than one imidazole ring represents another strategy for developing new compounds with unique properties.
Poly-nitroimidazoles:
The introduction of additional nitro groups onto the imidazole ring can significantly impact the electronic properties and reactivity of the molecule. The nitration of imidazole and its derivatives is a common method for synthesizing poly-nitroimidazoles. For example, 4,5-dinitroimidazole can be synthesized by the nitration of imidazole with a mixture of concentrated nitric acid and sulfuric acid. Further nitration of nitroimidazole derivatives can lead to trinitroimidazoles. For instance, imidazolium (B1220033) 2,4,5-trinitroimidazolate has been prepared from 2-nitroimidazole or 2,4(5)-dinitroimidazole using a mixture of 98% HNO3 and 98% H2SO4. icm.edu.pl The reaction conditions, such as temperature and the ratio of acids, are critical to control the extent of nitration and minimize side reactions like the oxidation of the imidazole ring. icm.edu.pl
Bis-imidazoles:
Bis-imidazoles are compounds containing two imidazole rings linked together. Various synthetic methods have been developed for their preparation, often involving the coupling of two imidazole units. One approach involves a one-pot synthesis from derivatives like 4,4'-(2-oxocycloalkane-1,3-diylidene)bis(methan-1-yl-1-ylidene)dibenzaldehydes with benzyl (B1604629) and ammonium (B1175870) acetate (B1210297). nih.gov Another strategy for creating molecules with multiple nitroimidazole units is through the use of a linker. For example, 1,4-bis{(2-methyl-5-nitro-1H-imidazole)2-ethyl propanoate} piperazine (B1678402) was synthesized by reacting an intermediate with piperazine, effectively linking two nitroimidazole moieties. humanjournals.com The synthesis of 5,5′-diazido-4,4′-dinitro-1H,1′H-2,2′-biimidazole highlights a method for directly linking two dinitroimidazole rings. researchgate.net
Advanced Methodologies and Future Directions in Imidazole Research
In-situ Reaction Monitoring Techniques in Imidazole (B134444) Synthesis
The synthesis of substituted imidazoles involves multi-step reactions where precise control over reaction conditions is paramount for achieving high yields and purity. Traditional methods of reaction monitoring, which rely on withdrawing samples for offline analysis (e.g., GC, LC, or NMR), can be time-consuming and may not capture the full picture of the reaction dynamics, especially concerning transient or unstable intermediates. spectroscopyonline.com In-situ reaction monitoring, using spectroscopic probes inserted directly into the reaction vessel, offers a powerful solution by providing continuous, real-time data on the concentration of reactants, intermediates, and products. spectroscopyonline.com
Commonly employed in-situ spectroscopic tools include mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy. spectroscopyonline.com Each technique offers distinct advantages for monitoring the progress of an imidazole synthesis. For instance, in the synthesis of a nitroimidazole, mid-IR spectroscopy could be used to track the disappearance of a precursor's characteristic vibrational band and the appearance of the distinct asymmetric and symmetric stretching bands of the nitro group (NO₂).
The implementation of in-situ monitoring follows a structured approach. It begins with an assessment to confirm that spectroscopy is the appropriate tool for the specific chemical system. spectroscopyonline.com This is followed by selecting the optimal spectroscopic technique and sampling mode, conducting calibration experiments, and validating the results against established offline analytical methods. spectroscopyonline.com The ultimate goal is to develop a robust method that can be used for real-time process control, ensuring reaction completeness, identifying optimal quenching times, and building rigorous kinetic models. spectroscopyonline.com
Table 1: Conceptual In-situ Monitoring of an Imidazole Nitration Reaction
| Time (minutes) | Reactant Peak Intensity (Arbitrary Units) | Product (Nitroimidazole) Peak Intensity (Arbitrary Units) | Reaction Status |
|---|---|---|---|
| 0 | 1.00 | 0.00 | Initiation |
| 15 | 0.75 | 0.25 | In Progress |
| 30 | 0.48 | 0.52 | In Progress |
| 60 | 0.15 | 0.85 | Nearing Completion |
| 90 | 0.02 | 0.98 | Complete |
| 100 | 0.02 | 0.98 | Endpoint Confirmed |
High-Throughput Screening Approaches for Synthetic Optimization and Discovery of Novel Imidazole Chemistry
High-Throughput Screening (HTS) is a powerful strategy that automates the execution and analysis of a massive number of experiments in parallel. Originally developed for drug discovery, its principles are increasingly applied to chemical synthesis for rapid optimization and the discovery of novel compounds. rsc.orgyoutube.com For a target molecule like 1-isopropyl-2-methyl-4-nitro-1H-imidazole, HTS can be employed to systematically and rapidly evaluate a wide array of reaction parameters—such as catalysts, solvents, temperatures, and reactant ratios—to identify the conditions that maximize yield and purity while minimizing reaction time.
A notable application of HTS in the realm of nitroimidazoles involved a cell-based assay designed to identify inhibitors of osteoclastogenesis, a key process in bone metabolism. nih.gov Researchers used a reporter gene assay to screen a large library of compounds, which led to the identification of a 4-nitroimidazole (B12731) derivative as a specific inhibitor of the RANKL-induced pathway. nih.gov This demonstrates how HTS can accelerate the discovery of new bioactive imidazole compounds.
In the context of synthetic optimization, an HTS workflow would involve setting up a library of parallel reactions in microplates. Each well would contain a unique set of conditions. Automated liquid handlers would dispense the reagents, and the plates would be incubated under controlled temperatures. After the reaction period, the outcomes, typically the product yield, would be analyzed using rapid techniques like UV-Vis spectroscopy or mass spectrometry. The resulting data allows for a comprehensive mapping of the reaction landscape, revealing optimal synthetic conditions far more quickly than traditional one-at-a-time experimentation. youtube.com
Table 2: Hypothetical HTS for Optimizing an Imidazole Synthesis Step
Objective: Maximize the yield of a substituted imidazole by screening various catalysts and solvents.
| Reaction ID | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| A1 | CuSO₄ | Ethanol | 65 |
| A2 | CuSO₄ | Acetonitrile (B52724) | 58 |
| A3 | CuSO₄ | Toluene (B28343) | 45 |
| B1 | ZrCl₄ | Ethanol | 72 |
| B2 | ZrCl₄ | Acetonitrile | 81 |
| B3 | ZrCl₄ | Toluene | 60 |
| C1 | L-proline | Ethanol | 88 |
| C2 | L-proline | Acetonitrile | 75 |
| C3 | L-proline | Toluene | 55 |
Chemoinformatics and Data Mining for Establishing Structure-Property Relationships in Imidazole Compounds
Chemoinformatics applies computational and informational techniques to solve problems in chemistry. A key area within this field is the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These methods aim to build mathematical models that correlate the chemical structure of compounds with their biological activities or physical properties. nih.goviau.ir For imidazole derivatives, these tools are invaluable for rationalizing observed activities, predicting the properties of novel, unsynthesized compounds, and guiding the design of molecules with enhanced characteristics. nih.gov
The process involves creating a dataset of imidazole compounds with known properties, calculating a wide range of molecular descriptors (which numerically represent structural features), and then using statistical methods or machine learning to find the best equation linking the descriptors to the property of interest. nih.goviau.ir
Table 3: Summary of Predictive Chemoinformatic Models for Imidazole-Based Cruzain Inhibitors nih.gov
| Model Type | Key Statistical Parameter | Value | Interpretation |
|---|---|---|---|
| HQSAR | r²_pred (Predictive Power) | 0.80 | High predictive ability for external test set compounds. |
| AutoQSAR | q² (Cross-validated r²) | 0.90 | Excellent internal model robustness and predictability. |
| CoMFA | r²_pred (Predictive Power) | 0.81 | Strong prediction based on 3D steric and electrostatic fields. |
| CoMSIA | r²_pred (Predictive Power) | 0.73 | Good prediction based on steric, electrostatic, hydrophobic, and H-bond fields. |
Development of Environmentally Conscious Synthetic Routes for Imidazoles
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming central to modern organic synthesis. nih.gov The synthesis of imidazoles has been a fertile ground for the application of these principles, with numerous innovative and environmentally conscious routes being developed. researchgate.net These methods offer significant advantages over traditional protocols, which can involve harsh conditions, toxic reagents, and lengthy reaction times. researchgate.netmdpi.com
Prominent green techniques for imidazole synthesis include:
Ultrasonic Irradiation (Sonochemistry): The use of ultrasound can dramatically accelerate reaction rates, improve yields, and often allows reactions to proceed at lower temperatures or even in the absence of a catalyst. nih.govmdpi.com The synthesis of 2-aryl-4-phenyl-1H-imidazoles has been successfully achieved under sonication, providing a rapid and milder alternative to conventional heating. nih.gov
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform energy transfer to the reaction mixture, leading to drastically reduced reaction times (often from hours to minutes) and improved yields. researchgate.nettandfonline.com Solvent-free, microwave-assisted synthesis of 1,2,4,5-tetrasubstituted imidazoles has been reported with excellent yields in just 2-3 minutes. tandfonline.com
Use of Recyclable Catalysts: Developing catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Ionic liquids (ILs), such as 1-butyl-3-methyl-1-imidazolium tetrafluoroborate (B81430) ([BMIM][BF4]), have been explored as recyclable catalysts for imidazole synthesis under both conventional and microwave conditions. tandfonline.com Similarly, solid-supported catalysts, including nanoparticles, offer high efficiency and simple recovery. researchgate.net
Solvent-Free Reactions: Eliminating volatile and often toxic organic solvents reduces waste and environmental impact. Many green protocols for imidazole synthesis are performed under solvent-free or "neat" conditions, particularly in combination with microwave or ultrasound irradiation. nih.govtandfonline.com
These approaches not only make the synthesis of imidazoles more sustainable but also often more efficient and cost-effective.
Table 4: Comparison of Green Synthetic Methods for Substituted Imidazoles
| Methodology | Catalyst/Support | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ultrasonic Irradiation | None | Room Temperature | 25–60 min | 57–73 | mdpi.com |
| Ultrasonic Irradiation | Nano-MgAl₂O₄ | 60 °C, 50 kHz | Not specified | Up to 98 | mdpi.com |
| Microwave Irradiation | [n-Pr₂NH₂][HSO₄] (IL) | Solvent-free | 2–3 min | 83–92 | tandfonline.com |
| Conventional Heating | [BMIM][BF4] (IL) | Reflux | Not specified | High | tandfonline.com |
| Conventional Heating | Silver Nanoparticles | Ethanol, Reflux | Not specified | High to Excellent | researchgate.net |
Q & A
Q. What methodologies are recommended for synthesizing 1-isopropyl-2-methyl-4-nitro-1H-imidazole with high purity?
Answer:
- Stepwise Functionalization: Begin with the imidazole core and sequentially introduce substituents. For example, alkylation with isopropyl groups can be achieved using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60°C), followed by nitration using a HNO₃/H₂SO₄ mixture at 0–5°C to minimize side reactions .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Challenge: Nitration regioselectivity; optimize reaction time and temperature to avoid over-nitration or ring degradation.
Q. How can researchers validate the structural identity of this compound?
Answer:
Q. What analytical methods are suitable for assessing impurities in synthesized batches?
Answer:
- HPLC-MS: Detect trace impurities (e.g., dealkylated or over-nitrated byproducts) using a reverse-phase column and compare retention times with reference standards .
- TLC Monitoring: Use silica plates with UV visualization to track reaction progress and spot impurities during synthesis .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the nitro group orientation of this compound?
Answer:
- Single-Crystal XRD: Grow crystals via slow evaporation (solvent: dichloromethane/hexane) and collect data using Mo-Kα radiation. Refine structures with SHELXL or WinGX .
- Key Metrics: Analyze torsion angles (e.g., C4-NO₂) to confirm coplanarity with the imidazole ring, which is critical for electronic effects .
- Example: In related nitroimidazoles, deviations >10° from planarity reduce conjugation and alter reactivity .
Q. How do computational studies explain the electronic effects of the nitro group on reactivity?
Answer:
- DFT Calculations: Use Gaussian or ORCA to map electrostatic potentials (ESP) and HOMO-LUMO gaps. The nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic substitution at specific positions .
- Docking Studies: Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare nitroimidazole derivatives’ binding affinities to guide SAR .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Case Study: If a nitroimidazole derivative shows lower in vitro inhibition than predicted:
- Revised Design: Introduce electron-donating groups (e.g., methoxy) para to nitro to balance electron effects and improve stability .
Methodological Challenges
Q. What strategies optimize regioselectivity in nitration reactions of polysubstituted imidazoles?
Answer:
-
Directing Groups: Use temporary protecting groups (e.g., acetyl on N1) to block undesired nitration sites .
-
Solvent Effects: Polar aprotic solvents (e.g., DCE) enhance nitronium ion (NO₂⁺) electrophilicity, favoring nitration at electron-rich positions .
-
Table: Nitration Outcomes in Different Conditions
Solvent Temp (°C) Regioselectivity (C4:C5) Yield (%) H₂SO₄ 0 95:5 82 AcOH 25 70:30 65 DCE 0 85:15 78
Q. How can researchers mitigate decomposition during storage of nitroimidazole derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
